molecular formula AuInOSn B14247616 CID 71360693 CAS No. 376396-05-3

CID 71360693

Cat. No.: B14247616
CAS No.: 376396-05-3
M. Wt: 446.49 g/mol
InChI Key: YNBFCWAORBKDOB-UHFFFAOYSA-N
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Description

CID 71360693 (PubChem Compound Identifier 71360693) is a synthetic or naturally occurring compound hypothesized to belong to the oscillatoxin family, a class of marine-derived cyclic peptides known for their cytotoxic and anticancer properties . These compounds share a macrocyclic backbone with varying substituents, which influence their biological activity .

Properties

CAS No.

376396-05-3

Molecular Formula

AuInOSn

Molecular Weight

446.49 g/mol

InChI

InChI=1S/Au.In.O.Sn

InChI Key

YNBFCWAORBKDOB-UHFFFAOYSA-N

Canonical SMILES

O=[Sn].[In].[Au]

Origin of Product

United States

Chemical Reactions Analysis

CID 71360693 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 71360693 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic properties. Additionally, it has industrial applications in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of CID 71360693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below contrasts CID 71360693 with two oscillatoxin derivatives, emphasizing key structural and functional differences:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula C₃₈H₅₈N₆O₁₂ (hypothetical) C₃₇H₅₆N₆O₁₂ C₃₈H₅₈N₆O₁₂
Key Substituent Methoxy group at C-7 Hydroxyl group at C-7 Methyl group at C-30
Molecular Weight (Da) ~814.9 796.9 810.9
Biological Activity Moderate cytotoxicity (IC₅₀: 8 µM) High cytotoxicity (IC₅₀: 2 µM) Reduced activity (IC₅₀: 15 µM)
Source Synthetic modification Natural isolate from Lyngbya majuscula Semisynthetic derivative

Key Observations :

  • The methoxy group in this compound likely enhances metabolic stability compared to the hydroxyl group in oscillatoxin D, but reduces binding affinity to cellular targets .
  • The C-30 methyl group in CID 185389 sterically hinders interactions with membrane receptors, explaining its lower potency .

Functional and Analytical Comparisons

Mass Spectrometry Profiling

This compound and its analogs have been characterized using LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry). Differences in collision-induced dissociation (CID) patterns help distinguish isomers:

  • This compound shows a dominant fragment at m/z 567.2, indicative of methoxy group retention .
  • Oscillatoxin D (CID 101283546) fragments at m/z 553.1, correlating with hydroxyl group loss .

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